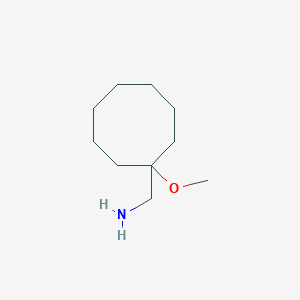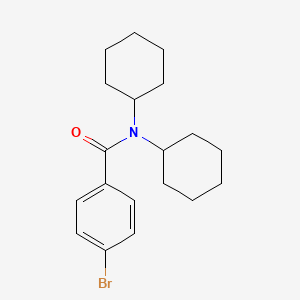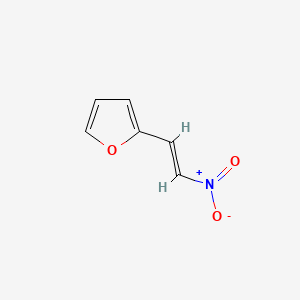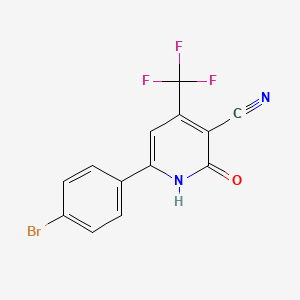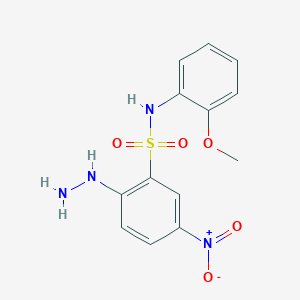![molecular formula C14H11N3O5 B3423902 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid CAS No. 32669-19-5](/img/no-structure.png)
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid is a chemical compound with the molecular formula C14H11N3O5. This compound is characterized by the presence of a nitrophenyl group, a hydrazinyl group, and a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid typically involves the reaction of 2-nitrophenylhydrazine with phthalic anhydride. The reaction is carried out in an appropriate solvent, such as ethanol or acetic acid, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid derivatives: Compounds with similar structures but different substituents on the phenyl or benzoic acid moieties.
2-Nitrophenylhydrazine derivatives: Compounds with the nitrophenylhydrazine group but different carbonyl-containing groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with benzoyl chloride to form the final product, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid.", "Starting Materials": [ "2-nitrobenzaldehyde", "hydrazine hydrate", "benzoyl chloride", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g, 6.5 mmol) in diethyl ether (20 mL) and add hydrazine hydrate (0.5 mL, 10 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain 2-(2-nitrophenyl)hydrazine (1.2 g, 85%).", "Step 3: Dissolve 2-(2-nitrophenyl)hydrazine (1.0 g, 4.5 mmol) in diethyl ether (20 mL) and add benzoyl chloride (1.2 g, 6.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Add sodium bicarbonate (1.0 g) to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether (3 x 20 mL).", "Step 5: Dry the organic layer over sodium sulfate and filter. Concentrate the filtrate under vacuum to obtain the crude product.", "Step 6: Dissolve the crude product in hot water (20 mL) and cool the solution to room temperature. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid (1.0 g, 70%)." ] } | |
CAS-Nummer |
32669-19-5 |
Molekularformel |
C14H11N3O5 |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
2-[(2-nitroanilino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(9-5-1-2-6-10(9)14(19)20)16-15-11-7-3-4-8-12(11)17(21)22/h1-8,15H,(H,16,18)(H,19,20) |
InChI-Schlüssel |
DGZLWKQOTNAAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


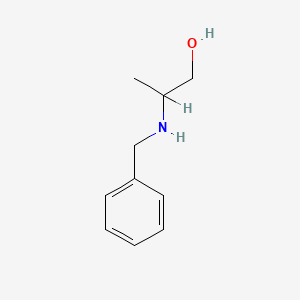
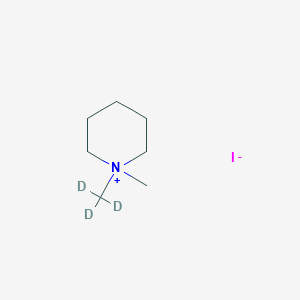
![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)
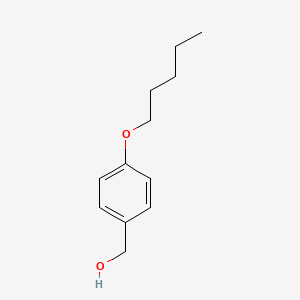
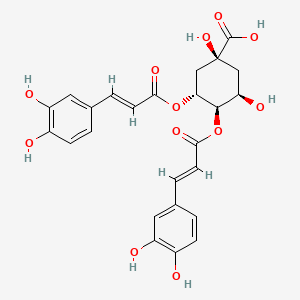
![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)
